molecular formula C14H10ClN3O3S B1195644 N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide

Cat. No. B1195644
M. Wt: 335.8 g/mol
InChI Key: SUNWRFCJTJOSRY-UHFFFAOYSA-N
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Description

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide is an aromatic ether.

Scientific Research Applications

Plant Growth Regulation

The compound N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide and its derivatives have been explored for their potential as plant growth regulators. A study by Song Xin-jian et al. (2006) synthesized novel derivatives and found them to exhibit good activity in regulating plant growth.

Nematocidal Activity

Research conducted in 2022 by Dan Liu et al. focused on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. These compounds showed promising nematocidal activity against Bursaphelenchus xylophilus, suggesting potential agricultural applications.

Antimicrobial and Antifungal Properties

A study by C. S. Reddy et al. (2010) demonstrated the synthesis of new compounds with 1,3,4-thiadiazole structure exhibiting notable antimicrobial and antifungal activities, highlighting their potential in developing new antimicrobial agents.

Inhibitors of Human Carbonic Anhydrase Isozymes

M. Altıntop et al. (2017) researched the inhibitory effects of new 1,3,4-thiadiazole derivatives on human carbonic anhydrase isozymes, which could be beneficial in treating disorders like glaucoma, epilepsy, obesity, and cancer.

Anticancer Evaluation

Research by S. Tiwari et al. (2017) on novel Schiff’s bases containing a thiadiazole scaffold demonstrated promising anticancer activity against various human cancer cell lines, suggesting potential therapeutic applications in oncology.

Antiviral Activity

A study by Zhuo Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. Some of these compounds exhibited anti-tobacco mosaic virus activity, indicating potential antiviral applications.

Antioxidant Properties

The research conducted by Akram S. Al-Haidari and E. Al-Tamimi (2021) led to the production of new thiadiazole and oxadiazole derivatives, which showed significant antioxidant properties.

properties

Product Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide

Molecular Formula

C14H10ClN3O3S

Molecular Weight

335.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C14H10ClN3O3S/c15-9-3-5-10(6-4-9)21-8-12-17-18-14(22-12)16-13(19)11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19)

InChI Key

SUNWRFCJTJOSRY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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